Anastrozole Dimer Impurity is a significant compound in pharmaceutical chemistry, specifically related to the synthesis and analysis of anastrozole, a medication used primarily in the treatment of breast cancer. This impurity arises during the manufacturing process of anastrozole and is crucial for ensuring the quality and efficacy of the drug. The compound is classified as an impurity due to its nature of being a byproduct formed from the dimerization of anastrozole molecules.
The Anastrozole Dimer Impurity is identified by its Chemical Abstracts Service (CAS) number 1216898-82-6. It has a molecular formula of C30H31N9 and a molecular weight of 517.63 g/mol. This impurity can be sourced from various suppliers specializing in pharmaceutical standards, such as LGC Standards and Biosynth, which provide high-quality reference materials for analytical testing .
The synthesis of Anastrozole Dimer Impurity typically involves chemical reactions that lead to the dimerization of anastrozole molecules. This process can occur through various pathways, including:
The synthesis requires precise control over reaction conditions such as temperature, solvent choice, and reactant concentrations to minimize unwanted side reactions. Analytical techniques like HPLC are employed post-synthesis to quantify the levels of dimer impurity present in anastrozole formulations .
Anastrozole Dimer Impurity can participate in various chemical reactions typical for aromatic compounds, including:
Understanding these reactions is crucial for developing methods to control impurity levels during the synthesis of anastrozole. Reaction pathways should be optimized to minimize dimer formation while maximizing yield .
Relevant analyses often involve HPLC and mass spectrometry to assess purity levels and identify degradation products .
Anastrozole Dimer Impurity serves several scientific uses:
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3